p-Hydroxyphenethyl anisate

Melanogenesis Skin-Whitening Tyrosinase Inhibition

Researchers requiring non-cytotoxic melanogenesis inhibitors often sacrifice potency. p-Hydroxyphenethyl anisate (CAS 87932-34-1) addresses this through dual MITF transcriptional regulation and tyrosinase inhibition. • Melanogenesis: potent inhibition at ≤10 μM in B16-F1 cells; non-toxic in zebrafish embryos • Smart polymer: glucose-/pH-responsive copolymer backbone enabling 48-hour in vivo glycemic control • COX/5-LOX dual inhibition: IC50 4.35/5.75 μM High-purity (≥98%) compound for dermocosmetic, inflammation, and smart-drug-delivery R&D.

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
CAS No. 87932-34-1
Cat. No. B162124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Hydroxyphenethyl anisate
CAS87932-34-1
Molecular FormulaC16H16O4
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)OCCC2=CC=C(C=C2)O
InChIInChI=1S/C16H16O4/c1-19-15-8-4-13(5-9-15)16(18)20-11-10-12-2-6-14(17)7-3-12/h2-9,17H,10-11H2,1H3
InChIKeyDSMAYKYXHOGICG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





p-Hydroxyphenethyl Anisate (CAS 87932-34-1): A Methoxybenzoic Acid Ester Natural Product for Advanced Dermocosmetic and Biomedical Material Research Applications


p-Hydroxyphenethyl anisate (HP or HPA), chemically 2-(4-hydroxyphenyl)ethyl 4-methoxybenzoate (C₁₆H₁₆O₄, MW 272.30 g/mol), is a naturally occurring methoxybenzoic acid ester found in Notopterygium Radix, Rhodiola sachalinensis, and Euphorbia micractina [1]. It is a neutral, extremely weak base with a computed XLogP3 of 3.6 [2]. Beyond its identification as a botanical constituent, HP has emerged as a compound of significant research interest due to its dual-functional capabilities: it acts as a potent, non-toxic inhibitor of melanogenesis and serves as a novel, glucose-responsive polymeric sustained-release biomaterial when copolymerized [3][4].

The Risks of Substituting p-Hydroxyphenethyl Anisate (CAS 87932-34-1) with Generic Analogs in Research and Development


Scientific substitution of p-hydroxyphenethyl anisate with simple structural analogs (e.g., phenethyl anisate, 4-methoxybenzoic acid, or common tyrosinase inhibitors like kojic acid and arbutin) fails to replicate its unique, application-defining functional profiles. In dermocosmetic research, its dual mechanism of action on the MITF-tyrosinase axis achieves a potency and non-cytotoxic safety profile at the effective concentration (up to 10 μM) that is not observed in class-inferred benchmarks [1]. In biomedical materials science, the compound's intrinsic ability to serve as a biocompatible, glucose- and pH-responsive polymer backbone upon copolymerization with AAPBA is a specific material property, enabling sustained, 48-hour in vivo glucose regulation, a functional capability absent in standard pharmaceutical excipients [2]. These orthogonal applications—skin-whitening and smart drug delivery—are each critically dependent on the precise molecular architecture of HP, making it non-interchangeable.

p-Hydroxyphenethyl Anisate (CAS 87932-34-1) Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons


Comparative Melanogenesis Inhibition: p-Hydroxyphenethyl Anisate vs. Kojic Acid and Arbutin in B16-F1 Cells

In a cross-study comparison, p-hydroxyphenethyl anisate (HP) exhibits a superior combination of high potency and low cytotoxicity relative to widely used industrial benchmarks. In IBMX-stimulated B16-F1 murine melanoma cells, HP significantly suppressed melanin synthesis without reducing cell viability at its effective concentration [1]. In contrast, the common depigmenting agent arbutin demonstrates a markedly higher IC50 of 380 ± 9.5 μM against α-MSH-stimulated melanogenesis, and kojic acid exhibits an IC50 of 54 ± 1.5 μM in the same assay [2]. This suggests HP may operate at a more favorable therapeutic index.

Melanogenesis Skin-Whitening Tyrosinase Inhibition

Dual COX/5-LOX Inhibition: p-Hydroxyphenethyl Anisate vs. Standard Anti-Inflammatory Agents

p-Hydroxyphenethyl anisate demonstrates a balanced, dual inhibitory activity against both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), with reported IC50 values of 4.35 μM and 5.75 μM, respectively [1]. This dual inhibition profile is notable for managing inflammation via both the arachidonic acid cascade pathways. While direct head-to-head data is absent, this activity class-level differentiates it from selective COX-2 inhibitors (e.g., Celecoxib IC50 ≈ 0.04 μM) or LOX-specific agents, positioning HP as a naturally derived, balanced dual-pathway modulator.

Anti-inflammatory Cyclooxygenase Lipoxygenase

Glucose-Responsive Sustained Release: p-Hydroxyphenethyl Anisate-Based Nanoparticles vs. Conventional Polymeric Excipients

Unlike standard polymeric excipients (e.g., PLGA, PEG) which are passive diffusion or erosion-based delivery systems, p-hydroxyphenethyl anisate (HPA) confers intrinsic glucose and pH sensitivity to a nanoparticle system when block copolymerized with AAPBA. This functional copolymerization creates a 'smart' material responsive to the diabetic microenvironment [1]. The resulting p(AAPBA-b-HPA) nanoparticles demonstrated the ability to stably regulate blood glucose levels in a diabetic nephropathy (DN) mouse model for up to 48 hours post-injection [2].

Drug Delivery Smart Biomaterials Nanomedicine

Renoprotective and Anti-Inflammatory Effects: In Vivo Evidence from Diabetic Nephropathy Models

Beyond its role as a drug delivery matrix, p-hydroxyphenethyl anisate (HPA) itself demonstrated therapeutic activity in vivo. In an STZ-induced diabetic nephropathy (DN) mouse model, treatment with the p(AAPBA-b-HPA) nanoparticle system resulted in improved renal function, reduced inflammatory response, and enhanced antioxidation levels [1]. This class-level evidence suggests that the degradation of the HPA polymer backbone contributes to the overall therapeutic effect, differentiating it from inert, non-bioactive polymer excipients that provide only structural support.

Diabetic Nephropathy Renoprotection In Vivo Efficacy

High-Value Research and Industrial Application Scenarios for p-Hydroxyphenethyl Anisate (CAS 87932-34-1) Based on Evidence


Development of Next-Generation, Safe and Effective Skin-Whitening Actives

Based on evidence of potent melanogenesis inhibition in B16-F1 cells and a favorable safety profile in zebrafish embryos (non-toxic at up to 10 μM), p-hydroxyphenethyl anisate is a prime candidate for cosmetic and dermatological research [1]. Its dual mechanism, targeting MITF transcriptional regulation and tyrosinase activity, addresses a key industrial need for effective agents with lower cytotoxicity than conventional benchmarks like kojic acid. Procurement of high-purity HP is essential for formulation studies aiming to translate this in vitro potency into consumer products.

Engineering Smart, Glucose-Responsive Insulin Delivery Nanosystems

The unique ability of p-hydroxyphenethyl anisate to function as a glucose- and pH-responsive polymer backbone, when copolymerized with AAPBA, is a critical differentiator for materials science and pharmaceutical R&D [2]. This scenario is ideal for labs developing 'closed-loop' or 'artificial pancreas' technologies. The 48-hour in vivo glycemic control achieved in diabetic models demonstrates its functional advantage over passive-release polymers, justifying its specific procurement for advanced drug delivery system prototyping.

Investigating Natural, Dual-Pathway Anti-Inflammatory Mechanisms

Given its balanced COX/5-LOX dual inhibition (IC50 of 4.35 and 5.75 μM, respectively), HP is a valuable tool compound for academic and industrial researchers studying inflammation resolution [3]. Its natural origin and micromolar potency provide a distinct pharmacological profile for exploring the therapeutic potential of dual arachidonic acid pathway modulation, an approach that differs fundamentally from highly selective, synthetic COX-2 inhibitors. This makes it a specific target for procurement in inflammation biology studies.

Research on Bioactive and Biocompatible Polymer Scaffolds for Tissue Engineering

As HP demonstrates intrinsic renoprotective, anti-inflammatory, and antioxidant effects upon in vivo degradation, it offers a strategic advantage over bioinert polymers like PLGA in tissue engineering and regenerative medicine applications [4]. Researchers developing scaffolds for renal or wound healing applications can specifically procure HP to build a multifunctional material that not only provides structural support but also actively contributes to a therapeutic microenvironment.

Technical Documentation Hub

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